molecular formula C16H10BrClN2O4 B246292 5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide

5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide

Cat. No. B246292
M. Wt: 409.62 g/mol
InChI Key: YFEWYZLZGZAAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide is a chemical compound that belongs to the class of furamides. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide is not fully understood. However, it has been proposed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and COX-2, which are involved in cancer cell growth and inflammation. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. It also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to study its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, more research is needed to explore its potential use as a diagnostic tool for cancer imaging.

Synthesis Methods

The synthesis of 5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide involves the reaction of 3-chloro-4-(2-furoylamino)aniline with 5-bromo-2-furoyl chloride in the presence of a base. The reaction yields the desired product, which can be purified through recrystallization. The purity and yield of the product can be determined through various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been studied for its potential use as a diagnostic tool for cancer imaging.

properties

Molecular Formula

C16H10BrClN2O4

Molecular Weight

409.62 g/mol

IUPAC Name

5-bromo-N-[3-chloro-4-(furan-2-carbonylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H10BrClN2O4/c17-14-6-5-13(24-14)16(22)19-9-3-4-11(10(18)8-9)20-15(21)12-2-1-7-23-12/h1-8H,(H,19,22)(H,20,21)

InChI Key

YFEWYZLZGZAAEA-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)Cl

Origin of Product

United States

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